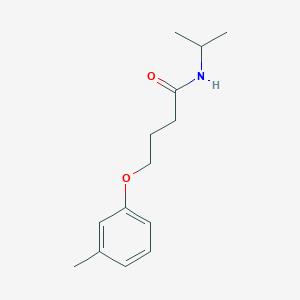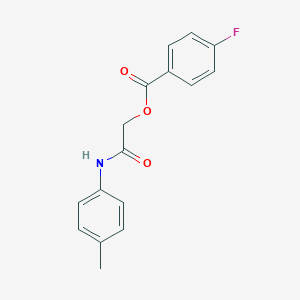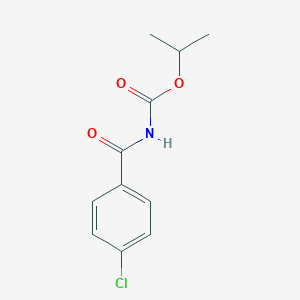
N-isopropyl-4-(3-methylphenoxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-4-(3-methylphenoxy)butanamide, commonly known as ADB-PINACA, is a synthetic cannabinoid that belongs to the indazole family. Synthetic cannabinoids are chemical compounds that mimic the effects of natural cannabinoids found in the cannabis plant. ADB-PINACA is a potent agonist of the cannabinoid receptors, which are located in the brain and other parts of the body.
Mechanism of Action
ADB-PINACA binds to the cannabinoid receptors CB1 and CB2, which are located in the brain and other parts of the body. This binding leads to the activation of various signaling pathways, resulting in the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. These neurotransmitters are responsible for the psychoactive effects of ADB-PINACA.
Biochemical and Physiological Effects:
ADB-PINACA has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of dopamine, which is associated with reward and pleasure. It has also been shown to reduce pain and inflammation, which makes it a potential candidate for the treatment of chronic pain and inflammatory diseases. Moreover, it has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
ADB-PINACA has several advantages for lab experiments. It is a potent agonist of the cannabinoid receptors, which makes it a useful tool for studying the effects of cannabinoids on the brain and other parts of the body. Moreover, it is stable and easy to synthesize, which makes it a cost-effective option for researchers. However, ADB-PINACA has some limitations. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in cell-based assays. Moreover, its psychoactive effects may complicate the interpretation of results in behavioral studies.
Future Directions
There are several future directions for research on ADB-PINACA. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of chronic pain and inflammatory diseases. Moreover, there is a need for further studies to investigate the safety and toxicity of ADB-PINACA, particularly at high concentrations. Finally, there is a need for the development of more selective agonists of the cannabinoid receptors, which may have fewer side effects than ADB-PINACA.
Conclusion:
In conclusion, ADB-PINACA is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. Moreover, it has been investigated for its potential use in the treatment of various diseases such as multiple sclerosis, Parkinson's disease, and epilepsy. ADB-PINACA has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on ADB-PINACA, which may lead to the development of new treatments for various diseases.
Synthesis Methods
ADB-PINACA can be synthesized by reacting 4-(3-methylphenoxy)butanoyl chloride with N-isopropyl-1H-indazole-3-carboxamide in the presence of a base such as triethylamine. The resulting product can be purified by column chromatography to obtain ADB-PINACA in its pure form.
Scientific Research Applications
ADB-PINACA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. Moreover, it has been investigated for its potential use in the treatment of various diseases such as multiple sclerosis, Parkinson's disease, and epilepsy.
properties
Product Name |
N-isopropyl-4-(3-methylphenoxy)butanamide |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
4-(3-methylphenoxy)-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C14H21NO2/c1-11(2)15-14(16)8-5-9-17-13-7-4-6-12(3)10-13/h4,6-7,10-11H,5,8-9H2,1-3H3,(H,15,16) |
InChI Key |
XTBPRXAGULSIKT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC(C)C |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B255412.png)
![N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide](/img/structure/B255413.png)
![6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B255415.png)
![N-benzyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255416.png)

![N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255418.png)
![2-Amino-6-methoxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3,5-pyridinedicarbonitrile](/img/structure/B255422.png)
![5-[bis(2-methoxyethyl)amino]-4-chloro-3(2H)-pyridazinone](/img/structure/B255424.png)
![(1R,2S,4R)-N-(4-(N-propylsulfamoyl)phenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B255427.png)
![5-{[Benzyl(methyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B255428.png)


![5-(4-bromophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255436.png)
![N-(2-isopropylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B255439.png)